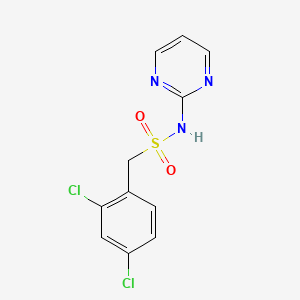
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Wirkmechanismus
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide activates AMPK by allosterically binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme, which enhances its activity towards its downstream targets. AMPK activation by this compound results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for cellular energy homeostasis. In addition, this compound has been shown to inhibit mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of mTOR signaling. In addition, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation in animal models of neurodegenerative disorders, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potency and specificity towards AMPK activation. This allows for the precise modulation of cellular energy homeostasis, which is important for studying the role of AMPK in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
For 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide research include the development of more potent and selective activators of AMPK, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of sodium hydride to form 1-(2,4-dichlorophenyl)-2-amino-4,6-dimethylpyrimidine. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells by activating AMPK. In cancer, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-9-3-2-8(10(13)6-9)7-19(17,18)16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNRDRYMRYPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
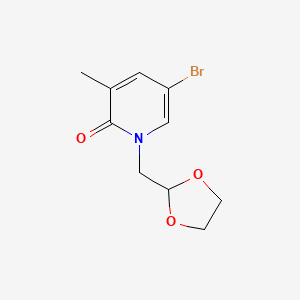
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)
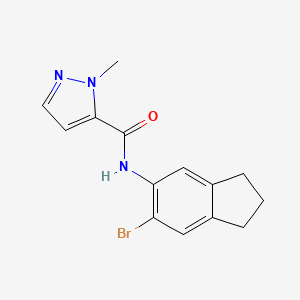
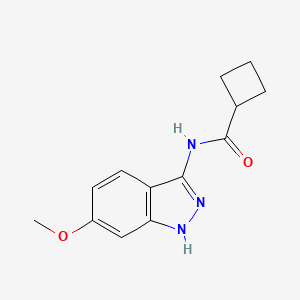
![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
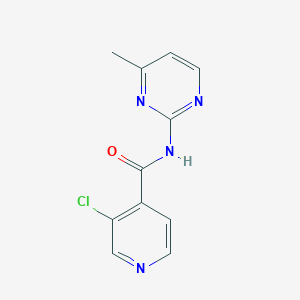
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
